N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a phenylpiperazine moiety, which is a system containing a phenyl ring connected to a piperazine ring via a 2-carbon linker .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups. The presence of the pyrimidine ring and the phenylpiperazine moiety suggest that it might have interesting chemical properties, such as the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the amine group (-NH2) attached to the pyrimidine ring could potentially be protonated or deprotonated depending on the pH of the solution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups like the amine and the carbonyl group would likely make it somewhat soluble in polar solvents .科学的研究の応用
Anticancer Applications
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities, particularly as anti-5-lipoxygenase agents, highlighting their potential in cancer treatment strategies (Rahmouni et al., 2016).
- The synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs and their evaluation against Mycobacterium tuberculosis have provided insights into their potential as antitubercular agents, which could indirectly influence cancer treatment modalities, given the role of chronic infections in cancer etiology (Vavaiya et al., 2022).
Anti-Tubercular Evaluation
- In another study, nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts were developed and assessed for antitubercular activity, further illustrating the compound's applicability in combating infections that can lead to cancer (Vavaiya et al., 2022).
Enzymatic Inhibition
- Thiazolo[5,4-d]pyrimidines have been studied for their molluscicidal properties, indicating a potential application in controlling schistosomiasis, a disease associated with increased cancer risk, through the inhibition of specific enzymes or biological pathways relevant to the disease's lifecycle (El-bayouki & Basyouni, 1988).
Molecular Docking Studies
- Synthesis and molecular docking studies of Nitrogen-rich piperazine-pyrimidine-pyrazole Hybrid Motifs against mycobacterium tuberculosis showcase the compound's potential in targeting bacterial infections with implications for cancer treatment, given the link between certain infections and cancer development (Vavaiya et al., 2022).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6OS/c1-11-4-7-14(10-16(11)20)26-12(2)17(23-25-26)18-22-19(28-24-18)21-13-5-8-15(27-3)9-6-13/h4-10H,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBEHSFEIQEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=C(C=C4)OC)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。